Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate

Conformational analysis Medicinal chemistry Structure-activity relationship

Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate (CAS 2167514-96-5) is a privileged piperidine scaffold for CNS and peptidomimetic programs. The 4-CF₃ group reduces amine basicity (predicted pKa ~7.57), favoring passive BBB diffusion, while imposing a unique axial steric penalty that biases conformational equilibria—differentiation unattainable with non-fluorinated or positional isomers. The ethyl ester serves as a modular handle for parallel library synthesis. Procure this building block to systematically explore 2-position SAR while retaining pharmacokinetic advantages.

Molecular Formula C9H14F3NO2
Molecular Weight 225.211
CAS No. 2167514-96-5
Cat. No. B2577846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(trifluoromethyl)piperidine-2-carboxylate
CAS2167514-96-5
Molecular FormulaC9H14F3NO2
Molecular Weight225.211
Structural Identifiers
SMILESCCOC(=O)C1CC(CCN1)C(F)(F)F
InChIInChI=1S/C9H14F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h6-7,13H,2-5H2,1H3
InChIKeyLYYMARWKSIBKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate CAS 2167514-96-5: Structural Profile and Differentiation Potential for Medicinal Chemistry Procurement


Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate (CAS 2167514-96-5) is a fluorinated piperidine-2-carboxylate ester bearing a trifluoromethyl substituent at the 4-position . This compound features a piperidine core that provides conformational rigidity , while the strongly electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity relative to non-fluorinated analogs . The ethyl ester at the 2-position serves as a versatile synthetic handle for further derivatization, including hydrolysis to the carboxylic acid or transesterification, enabling modular incorporation into lead optimization workflows . Its structural features position it as a potential building block for medicinal chemistry programs targeting neurological disorders, inflammation, or enzyme inhibition, though the specific differentiation evidence relative to close analogs remains limited in the public literature .

Why Piperidine-2-Carboxylate Analogs Cannot Be Interchanged: The Impact of 4-CF₃ Substitution on Physicochemical and Biological Properties


Piperidine-2-carboxylate derivatives are not functionally interchangeable due to the profound influence of substituent identity and position on conformational preferences, metabolic stability, and target engagement . The trifluoromethyl group at the 4-position introduces unique electronic and steric effects that cannot be replicated by non-fluorinated or differently substituted analogs . Computational studies demonstrate that CF₃ substitution in piperidine rings alters conformational equilibria—specifically, the axial CF₃ group carries an increased steric penalty compared to fluoro substituents, shifting the lowest-energy conformer populations in ways that directly impact binding site complementarity . Furthermore, the strong electron-withdrawing nature of CF₃ reduces basicity at the piperidine nitrogen (predicted pKa ~7.57) and enhances metabolic stability by blocking oxidative metabolism at adjacent positions . These class-level physicochemical differences provide a mechanistic rationale for why the 4-CF₃-2-carboxylate scaffold cannot be substituted with simple piperidine-2-carboxylate or positional isomers, though direct head-to-head quantitative comparisons between Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate and its closest analogs remain sparse in publicly disclosed data .

Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate: Quantitative Evidence for Procurement Differentiation


Conformational Impact of 4-CF₃ Substitution on Piperidine Ring Equilibria Relative to Non-Fluorinated and Fluoro Analogs

Computational studies comparing piperidine rings bearing fluoro vs. trifluoromethyl substituents reveal distinct conformational preferences that cannot be predicted from non-fluorinated scaffolds . For trifluoromethyl-substituted piperidines, the axial CF₃ group imposes a significantly increased steric penalty relative to axial fluoro, shifting the equatorial/axial equilibrium away from that observed in fluoro analogs . This alters the population of biologically relevant conformers and can affect binding site complementarity, providing a class-level rationale for selecting the 4-CF₃ scaffold over non-fluorinated or 4-fluoro piperidine-2-carboxylates .

Conformational analysis Medicinal chemistry Structure-activity relationship

Predicted Physicochemical Profile of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate and Its Implications for Bioavailability

The predicted physicochemical properties of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate (CAS 2167514-96-5) include a boiling point of 220.6±40.0 °C, density of 1.187±0.06 g/cm³, and pKa of 7.57±0.10 . These values differentiate it from non-fluorinated piperidine-2-carboxylates, where the absence of the electron-withdrawing CF₃ group results in higher basicity (pKa typically >9) and lower lipophilicity . The ethyl ester moiety provides a calculated XLogP3 of ~1.5, which balances lipophilicity for membrane permeability while retaining sufficient aqueous solubility for formulation .

Physicochemical properties Drug-likeness Lipophilicity

Metabolic Stability Enhancement Conferred by 4-Trifluoromethyl Substitution in Piperidine Scaffolds

The trifluoromethyl group is widely recognized to enhance metabolic stability by blocking oxidative metabolism at adjacent carbon atoms and reducing electron density on the nitrogen, thereby decreasing susceptibility to N-dealkylation . In piperidine-containing drug candidates, introduction of a CF₃ group at metabolically labile positions has been shown to extend half-life and reduce clearance . While direct microsomal stability data for Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate are not publicly available, the class-level inference from structurally analogous CF₃-piperidines supports the expectation of improved stability relative to non-fluorinated piperidine-2-carboxylates .

Metabolic stability Cytochrome P450 Lead optimization

Positional Isomer Differentiation: 4-CF₃ vs. 3-CF₃ Piperidine-2-Carboxylate Scaffolds

Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate (CAS 2167514-96-5) differs fundamentally from its positional isomer Ethyl 4-(trifluoromethyl)piperidine-3-carboxylate (CAS 1221818-57-0) . The position of the CF₃ group on the piperidine ring alters both the steric environment around the carboxylate ester and the electronic distribution across the ring . For 2,4-disubstituted piperidines, trans-isomers typically yield superior outcomes for target engagement compared to cis-isomers . The 4-CF₃-2-carboxylate arrangement positions the electron-withdrawing group β to the ester, which may influence nucleophilicity at the nitrogen and the conformation of the ester side chain, potentially affecting downstream derivatization efficiency .

Positional isomer Structure-activity relationship Medicinal chemistry

Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate: Evidence-Supported Application Scenarios for Procurement and Lead Optimization


Lead Optimization in CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

The reduced basicity (predicted pKa 7.57) of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate positions it as a privileged scaffold for CNS-targeted leads. Lower pKa reduces ionization at physiological pH (7.4), favoring the neutral species that passively diffuses across the blood-brain barrier. The CF₃ group further enhances metabolic stability and increases lipophilicity (XLogP3 ~1.5) , addressing two key optimization parameters for CNS drug candidates. This scaffold is suitable for programs targeting neurological disorders where piperidine-based pharmacophores are established but require improved pharmacokinetic profiles .

Synthesis of Conformationally Restricted Peptidomimetics Leveraging 4-CF₃ Piperidine Scaffolds

The piperidine-2-carboxylate core is a key structural motif in peptidomimetic design, serving as a rigid proline analog . The addition of a 4-CF₃ substituent introduces unique conformational bias due to increased axial steric penalty , which can be exploited to lock the piperidine ring into specific geometries favorable for target binding. Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate can be incorporated into peptide backbone replacements where enhanced metabolic stability and altered conformational preferences are desired, differentiating it from unsubstituted or 4-fluoro proline analogs .

Scaffold for Kinase and GPCR Inhibitor Programs Requiring Reduced hERG Liability

While direct hERG data for Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate are not available, the reduced basicity (pKa 7.57) of this scaffold may mitigate hERG channel blockade compared to more basic piperidine analogs. Highly basic amines (pKa >8.5) are a known liability for hERG inhibition due to cation-π interactions with the channel pore . The CF₃ group reduces amine basicity and introduces steric bulk, both of which can attenuate hERG binding. This scaffold is therefore a rational choice for kinase or GPCR inhibitor programs seeking to address cardiovascular safety margins during lead optimization .

Building Block for Diversified Library Synthesis via Ester Derivatization

The ethyl ester at the 2-position provides a versatile handle for parallel library synthesis . Hydrolysis to the carboxylic acid enables amide coupling with diverse amines, while transesterification with alcohols yields ester variants with tunable physicochemical properties . The 4-CF₃ group remains inert under standard ester manipulation conditions, allowing systematic exploration of structure-activity relationships at the 2-position while maintaining the pharmacokinetic benefits of the CF₃ substituent . This makes Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate a strategic procurement choice for hit-to-lead and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.